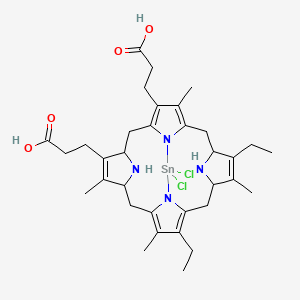

Tin(IV) mesoporphyrin IX (dichloride)

Description

BenchChem offers high-quality Tin(IV) mesoporphyrin IX (dichloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tin(IV) mesoporphyrin IX (dichloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H46Cl2N4O4Sn |

|---|---|

Molecular Weight |

764.4 g/mol |

IUPAC Name |

3-[20-(2-carboxyethyl)-22,22-dichloro-10,15-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid |

InChI |

InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h26-27,30-31,36-37H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2 |

InChI Key |

WJAUCQGVENTPFG-UHFFFAOYSA-L |

Canonical SMILES |

CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CCC(=O)O)C)CC1N2)(Cl)Cl)C)CC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tin(IV) Mesoporphyrin IX (dichloride)

Introduction

Tin(IV) mesoporphyrin IX (dichloride), also known as Stannsoporfin or SnMP, is a synthetic metalloporphyrin that has garnered significant interest within the scientific community for its potent and specific biological activity.[1] Structurally, it is a derivative of protoporphyrin IX, with a central tin (Sn⁴⁺) ion and ethyl groups at the C2 and C4 positions of the porphyrin macrocycle, a modification that enhances its inhibitory potency.[2][3] This guide provides a comprehensive overview of the core mechanism of action of SnMP, its downstream cellular consequences, and practical experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Competitive Inhibition of Heme Oxygenase

The primary and most well-characterized mechanism of action of Tin(IV) mesoporphyrin IX is its potent competitive inhibition of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme.[1][3][4][5] Heme oxygenase exists in two main isoforms, the inducible HO-1 and the constitutively expressed HO-2.[4] SnMP's structural analogy to the natural substrate, heme, allows it to bind to the active site of both HO-1 and HO-2, thereby preventing the degradation of heme into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO).[1][4][5]

Molecular Interaction with the Heme Oxygenase Active Site

While a definitive co-crystal structure of SnMP bound to heme oxygenase is not publicly available, the mechanism of competitive inhibition is well-supported by extensive biochemical data. The porphyrin macrocycle of SnMP occupies the same binding pocket as heme. The central tin ion, however, renders the molecule catalytically inert to the oxidative cleavage machinery of the enzyme. The interaction is characterized by a high affinity, with a reported inhibitory constant (Ki) of 14 nM.[6][7] This strong binding effectively sequesters the enzyme, preventing it from processing endogenous heme.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Competitive Inhibition of Heme Oxygenase by SnMP", labelloc="t"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Heme [label="Heme", fillcolor="#FBBC05", fontcolor="#202124"]; HO1 [label="Heme Oxygenase-1 (HO-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="Biliverdin + Fe²⁺ + CO", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SnMP [label="Tin(IV) Mesoporphyrin IX (SnMP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InactiveComplex [label="HO-1:SnMP Inactive Complex", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Heme -> HO1 [label="Binds to\nactive site"]; HO1 -> Products [label="Catalyzes degradation"]; SnMP -> HO1 [label="Competitively binds to\nactive site", style=dashed]; HO1 -> InactiveComplex [label="Forms", style=dashed, arrowhead=none]; SnMP -> InactiveComplex [style=dashed, arrowhead=none]; } caption { caption-side: bottom; text-align: center; font-family: Arial, sans-serif; font-size: 12px; margin-top: 10px; }

Quantitative Inhibition Data

The inhibitory potency of SnMP has been quantified in various studies, demonstrating its efficacy against heme oxygenase.

| Parameter | Value | Species/System | Reference |

| Ki | 14 nM | Rat splenic microsomal HO | [6][7] |

| IC₅₀ (HO-1) | 111 nM | Rat | [2] |

| IC₅₀ (HO-1) | 84 nM | Human | [2] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

One study has indicated that for a given metalloporphyrin, HO-1 activity is less inhibited than that of HO-2, and that Tin mesoporphyrin is the most potent inhibitor for both isoforms.[1]

Downstream Cellular and Physiological Consequences

The inhibition of heme oxygenase by SnMP triggers a cascade of downstream effects, extending beyond the simple reduction of heme catabolism products.

Reduction of Bilirubin and Carbon Monoxide Production

The most immediate consequence of HO inhibition is the decreased production of biliverdin, which is rapidly converted to bilirubin by biliverdin reductase. This reduction in bilirubin levels is the basis for SnMP's primary therapeutic application in the management of neonatal hyperbilirubinemia (jaundice).[1][5] Concurrently, the production of carbon monoxide, a gaseous signaling molecule with roles in vasodilation and neurotransmission, is also diminished.[4]

Induction of Oxidative Stress

By blocking the degradation of pro-oxidant heme and inhibiting the production of the antioxidant bilirubin, SnMP treatment can lead to an increase in intracellular oxidative stress.[4] This is characterized by an upregulation of reactive oxygen species (ROS) and a depletion of glutathione (GSH), a key cellular antioxidant.[4] This pro-oxidant effect is being explored for its potential therapeutic benefit in cancer, where cancer cells often have a higher basal level of oxidative stress and may be more susceptible to further ROS induction.[4]

Impact on Iron Homeostasis

Heme oxygenase plays a crucial role in iron recycling. By inhibiting this enzyme, SnMP can disrupt normal iron metabolism. Long-term administration has been shown to lead to diminished uptake of iron from dietary heme in the intestine, which can result in iron deficiency anemia.[8]

Modulation of Cellular Signaling Pathways

The effects of HO-1 inhibition by SnMP extend to the regulation of key cellular signaling pathways.

-

Nrf2 Pathway: Heme oxygenase-1 is a downstream target of the transcription factor Nrf2, a master regulator of the antioxidant response. Inhibition of HO-1 activity by SnMP can lead to a feedback mechanism. While SnMP inhibits the enzymatic activity, it has been observed to lead to an increase in HO-1 protein expression.[3] This is thought to occur through the degradation of Bach1, a transcriptional repressor of the HO-1 gene.[3]

-

NF-κB Signaling: The products of heme catabolism, particularly CO and biliverdin/bilirubin, are known to have anti-inflammatory properties, in part through the inhibition of the NF-κB signaling pathway. By reducing the levels of these molecules, SnMP can indirectly modulate inflammatory responses.

dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Downstream Effects of HO-1 Inhibition by SnMP", labelloc="t"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes SnMP [label="Tin(IV) Mesoporphyrin IX (SnMP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HO1 [label="Heme Oxygenase-1 (HO-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heme [label="Heme", fillcolor="#FBBC05", fontcolor="#202124"]; Bilirubin_CO [label="↓ Bilirubin & CO Production", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Stress [label="↑ Oxidative Stress (ROS)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Iron [label="Altered Iron Metabolism", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2 Pathway Modulation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Proliferation [label="↓ Cancer Cell Proliferation\n& Migration", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SnMP -> HO1 [label="Inhibits"]; HO1 -> Heme [label="Degrades", dir=back]; HO1 -> Bilirubin_CO [label="Leads to"]; HO1 -> Oxidative_Stress [label="Leads to"]; HO1 -> Iron [label="Impacts"]; HO1 -> Nrf2 [label="Interacts with"]; Oxidative_Stress -> Cell_Proliferation; } caption { caption-side: bottom; text-align: center; font-family: Arial, sans-serif; font-size: 12px; margin-top: 10px; }

Experimental Protocol: In Vitro Heme Oxygenase Activity Assay

This protocol provides a detailed methodology for measuring the inhibitory effect of Tin(IV) mesoporphyrin IX on heme oxygenase activity in a cell-based assay.

Materials

-

Tin(IV) mesoporphyrin IX (dichloride)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Hemin (substrate)

-

NADPH

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Biliverdin reductase (can be prepared from rat liver cytosol)

-

Bovine serum albumin (BSA)

-

Chloroform

-

Spectrophotometer or plate reader capable of measuring absorbance at 464 nm and 530 nm

Methodology

-

Cell Culture and Treatment:

-

Culture cells of interest to desired confluency.

-

Treat cells with varying concentrations of SnMP (e.g., 0.1, 1, 10, 100 µM) or vehicle control for a specified time (e.g., 24 hours).

-

-

Preparation of Cell Lysates:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.

-

Collect the supernatant (microsomal fraction) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Heme Oxygenase Activity Assay:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Cell lysate (containing a standardized amount of protein, e.g., 1-2 mg/mL)

-

Hemin (20 µM)

-

NADPH (0.8 mM)

-

Glucose-6-phosphate (2 mM)

-

Glucose-6-phosphate dehydrogenase (0.2 units)

-

Biliverdin reductase preparation

-

MgCl₂ (0.2 mM)

-

-

Initiate the reaction by adding the cell lysate to the reaction mixture.

-

Incubate the reaction at 37°C in the dark for 60 minutes.

-

Stop the reaction by adding 1 mL of ice-cold chloroform and vortexing vigorously.

-

Centrifuge to separate the phases.

-

-

Quantification of Bilirubin:

-

Carefully collect the lower chloroform layer.

-

Measure the absorbance of the chloroform extract at 464 nm and 530 nm.

-

The amount of bilirubin formed is calculated from the difference in absorbance (A₄₆₄ - A₅₃₀) using the molar extinction coefficient of bilirubin (40 mM⁻¹ cm⁻¹).

-

-

Data Analysis:

-

Express HO activity as pmol of bilirubin formed per mg of protein per hour.

-

Plot the HO activity against the concentration of SnMP to determine the IC₅₀ value.

-

dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Heme Oxygenase Activity Assay Workflow", labelloc="t"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Step1 [label="1. Cell Culture & SnMP Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="2. Cell Lysis & Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="3. Heme Oxygenase Reaction\n(Hemin, NADPH, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="4. Chloroform Extraction of Bilirubin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="5. Spectrophotometric Measurement\n(A464 - A530)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step6 [label="6. Data Analysis (IC50 Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; } caption { caption-side: bottom; text-align: center; font-family: Arial, sans-serif; font-size: 12px; margin-top: 10px; }

Conclusion

Tin(IV) mesoporphyrin IX (dichloride) is a powerful tool for researchers studying the heme oxygenase pathway and its role in various physiological and pathological processes. Its well-defined mechanism as a potent competitive inhibitor of HO-1 and HO-2 allows for the precise modulation of heme catabolism. The resulting downstream effects, including the reduction of bilirubin and CO, induction of oxidative stress, and alteration of iron homeostasis, provide multiple avenues for investigating the broader biological functions of the heme oxygenase system. The experimental protocol provided herein offers a robust method for quantifying the inhibitory activity of SnMP and can be adapted for various research applications, from fundamental enzymology to preclinical drug development.

References

-

Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems. MDPI. Available at: [Link]

-

An oral heme oxygenase inhibitor targets immunosuppressive perivascular macrophages in preclinical models of cancer. PMC. Available at: [Link]

-

Tin mesoporphyrin - Wikipedia. Wikipedia. Available at: [Link]

-

Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase. MDPI. Available at: [Link]

-

(PDF) Metalloporphyrin inhibition of heme oxygenase isozymes. ResearchGate. Available at: [Link]

-

Dual control mechanism for heme oxygenase: tin(IV)-protoporphyrin potently inhibits enzyme activity while markedly increasing content of enzyme protein in liver. PMC. Available at: [Link]

-

The Nrf2 pathway and downstream effectors. Note the inhibition of the... ResearchGate. Available at: [Link]

-

Scenario-Driven Solutions with Tin Mesoporphyrin IX (chlo... - Inhibitor Research Hub. Available at: [Link]

-

Activation of the Nrf-2/HO-1 signalling axis can alleviate metabolic syndrome in cardiovascular disease. Taylor & Francis Online. Available at: [Link]

-

Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine. PubMed. Available at: [Link]

-

Modulation of Cyclic GMP by Human Heme Oxygenase-1 Retrovirus-Gene Transfer in Microvessel Endothelial Cells. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

-

Pharmacology Review: Tin Mesoporphyrin for the Prevention of Severe Neonatal Hyperbilirubinemia. American Academy of Pediatrics. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An oral heme oxygenase inhibitor targets immunosuppressive perivascular macrophages in preclinical models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unict.it [iris.unict.it]

- 4. Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.aap.org [publications.aap.org]

- 6. apexbt.com [apexbt.com]

- 7. phostag.com [phostag.com]

- 8. Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Master File: Stannsoporfin (SnMP) Synthesis & Characterization

[1][2]

Part 1: Executive Technical Summary[1]

Stannsoporfin (SnMP) is a synthetic metalloporphyrin designed to competitively inhibit Heme Oxygenase (HO) , the rate-limiting enzyme in the heme degradation pathway.[1][2][3] By substituting the central iron (Fe) of natural heme with tin (Sn), SnMP mimics the substrate structure but resists oxidative cleavage.[2] This blockade prevents the production of biliverdin and subsequently bilirubin, making it a potent therapeutic candidate for neonatal hyperbilirubinemia and hereditary porphyrias.

This guide details a high-purity synthesis route derived from Hemin , emphasizing the critical "one-pot" demetallation/hydrogenation strategy that streamlines production while maximizing yield.[1][2]

Chemical Architecture

Part 2: Synthesis Strategy & Logic (The "Why")[1][2]

The synthesis of SnMP faces two primary challenges: regioselectivity during vinyl reduction and quantitative metallation without forming insoluble aggregates.

The Strategic Route: Hemin Mesoporphyrin IX SnMP

We utilize a Formic Acid/Pd-C Catalytic Reduction method.[1][2] This approach is superior to traditional separate demetallation (using hazardous HBr/AcOH) followed by hydrogenation because it achieves simultaneous demetallation and hydrogenation in a single reactor.[1][2]

-

Simultaneous Demetallation/Hydrogenation:

-

Mechanism:[1][2][4][5][6][7][8][9] Formic acid acts as a proton source to displace the Fe(III) ion from Hemin, while simultaneously serving as a solvent for the Pd/C-catalyzed hydrogenation of the vinyl groups.[2]

-

Benefit: Eliminates the need for harsh iron-stripping reagents and reduces process time by 40%.[2]

-

-

Stannylation (Metallation):

Part 3: Detailed Experimental Protocols

Phase 1: Preparation of Mesoporphyrin IX Dihydrochloride

Objective: Convert Hemin (Fe-Protoporphyrin IX) to high-purity Mesoporphyrin IX.[1][2]

Reagents:

Protocol:

-

Dissolution: Charge a reactor with Hemin (10.0 g) and Formic Acid (150 mL) . Agitate at 25°C until fully dispersed.

-

Catalyst Addition: Add Pd/C (1.0 g) under an inert nitrogen blanket to prevent ignition of solvent vapors.

-

Hydrogenation:

-

Heat the mixture to 90°C .

-

Pressurize with Hydrogen gas (

) to 60 psi (4 bar) . -

Critical Control Point: Maintain reaction for 1–2 hours. Monitor the reaction via HPLC. The disappearance of the vinyl-associated peaks and the shift in retention time confirms the conversion to ethyl groups.

-

-

Workup (The "Self-Validating" Step):

-

Cool to 25°C and filter through Celite to remove Pd/C.[2]

-

Validation: The filtrate should be a clear, deep violet solution (characteristic of free-base porphyrin) rather than the dark brown of hemin.

-

Add 1N HCl (300 mL) to the filtrate. The change in pH precipitates Mesoporphyrin IX Formate .

-

Heat the slurry to 90°C for 1 hour to convert the formate salt to the more stable Dihydrochloride form.

-

Cool, filter, and dry the purple solid.

-

Phase 2: Metallation to Stannsoporfin

Objective: Insert Tin (Sn) into the porphyrin core.[1][2]

Reagents:

Protocol:

-

Reaction Setup: Suspend Mesoporphyrin IX (5.0 g) in Glacial Acetic Acid (100 mL) . Add Sodium Acetate (2.0 g) to buffer the solution (prevents protonation of pyrrole nitrogens, facilitating metal insertion).[1][2]

-

Metallation:

-

Completion Monitor:

-

Purification:

Part 4: Visualization of Workflows

Synthesis Pathway Diagram[2][10]

Caption: Step-wise chemical transformation from Hemin to Stannsoporfin with integrated QC checkpoints.

Mechanism of Action: Heme Oxygenase Inhibition[5][11][12]

Caption: SnMP competitively binds Heme Oxygenase, halting the cascade that produces neurotoxic bilirubin.[1][2]

Part 5: Characterization & Quality Control[1]

To ensure the product meets pharmaceutical standards, the following multi-modal characterization is required.

UV-Visible Spectroscopy

The electronic absorption spectrum is the primary identity test.[2]

-

Solvent: 0.1 M HCl or Pyridine.

-

Soret Band:

at 399–401 nm (Extremely intense).[1][2] -

Q-Bands: Two distinct bands in the 540–580 nm region (characteristic of metalloporphyrins with

symmetry).[1][2] -

Validation: Presence of four Q-bands indicates incomplete metallation (residual free base).[1][2]

Nuclear Magnetic Resonance ( H-NMR)

NMR confirms the reduction of vinyl groups to ethyl groups.[1][2]

Quantitative Data Summary

| Parameter | Specification | Method |

| Appearance | Dark purple/red crystalline powder | Visual |

| Identification | UV | UV-Vis |

| Tin Content | 15.0% – 16.5% (Theoretical: 15.7%) | ICP-MS / Elemental Analysis |

| Purity | HPLC (Reverse Phase, C18) | |

| Residual Solvents | Formic Acid < 0.5% | GC-Headspace |

References

-

High-purity large-scale prepar

-

Tin Mesoporphyrin IX (chloride)

-

Source: Cayman Chemical.[2]

-

-

Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chel

-

Prevention of neonatal hyperbilirubinemia by tin protoporphyrin IX.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2025.febscongress.org [2025.febscongress.org]

- 5. Studies on the mechanism of Sn-protoporphyrin suppression of hyperbilirubinemia. Inhibition of heme oxidation and bilirubin production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. EP2142501A2 - Process for preparing porphyrin derivatives, such as protoporphyrin (ix) and synthesis intermediate - Google Patents [patents.google.com]

- 8. US5438071A - Stable porfimer sodium compositions and methods for their manufacture - Google Patents [patents.google.com]

- 9. US10662209B2 - High-purity large-scale preparation of stannsoporfin - Google Patents [patents.google.com]

Tin(IV) Mesoporphyrin IX Dichloride: A Technical Monograph on Heme Oxygenase Inhibition

[1][2]

The Molecular Architect: Identity & Physicochemical Profile

Tin(IV) mesoporphyrin IX dichloride (SnMP), also known clinically as Stannsoporfin , represents a critical evolution in metalloporphyrin chemistry.[1][2] Originally developed to overcome the severe photosotoxicity associated with its predecessor, Tin Protoporphyrin (SnPP), SnMP involves the catalytic reduction of the C2 and C4 vinyl groups of the porphyrin macrocycle to ethyl groups.[1][3]

This structural modification confers two distinct advantages: it increases the molecule's stability and significantly reduces its triplet-state lifetime, thereby lowering the quantum yield of singlet oxygen formation—the primary driver of cutaneous photosensitivity.[1]

Physicochemical Data Table

| Property | Specification |

| Chemical Name | Tin(IV) mesoporphyrin IX dichloride |

| Common Name | Stannsoporfin; SnMP |

| CAS Number | 106344-20-1 |

| Molecular Formula | |

| Molecular Weight | 754.29 g/mol |

| Coordination Geometry | Octahedral (Sn center with trans-axial ligands) |

| Solubility | Soluble in dilute base (NaOH, |

| Appearance | Dark red to purple crystalline solid |

| Absorption ( | Soret band: ~401–405 nm; Q-bands: ~540 nm, 578 nm (in MeOH/PBS) |

| ~14 nM (Competitive Inhibitor) |

Mechanism of Action: Competitive Heme Oxygenase Inhibition[4][5][6]

The therapeutic utility of SnMP lies in its ability to mimic Heme B, the natural substrate of the enzyme Heme Oxygenase (HO) .[1]

The "False Substrate" Principle

Heme oxygenase (specifically the inducible HO-1 and constitutive HO-2 isoforms) catalyzes the rate-limiting step in heme degradation.[1][2] It cleaves the

SnMP acts as a competitive inhibitor .[1][2][4][5] The central Tin (

Pathway Visualization

The following diagram illustrates the heme degradation pathway and the specific blockade point of SnMP.[1]

Figure 1: Mechanism of Action. SnMP competitively binds to Heme Oxygenase, halting the conversion of Heme to Biliverdin and preventing downstream Bilirubin accumulation.[1][6]

Standard Operating Procedure: Reconstitution & Handling

Critical Note: Metalloporphyrins are prone to aggregation (dimerization) in aqueous solutions at neutral pH, which significantly alters their extinction coefficients and biological potency.[1][2] The following protocol ensures monomeric dispersion.

Reagents Required[1][9]

Protocol: Preparation of 5 mg/mL Stock Solution

-

Weighing: Weigh the required amount of SnMP powder into a sterile, light-protected (amber) vial. Note: SnMP is light-sensitive.[1][2]

-

Solubilization (The Alkaline Step):

-

Dilution & pH Adjustment:

-

Final Volume: Adjust to the final volume with PBS.

-

Sterilization: Pass through a 0.22

syringe filter.[1][2] -

Quantification: Verify concentration using UV-Vis spectroscopy. Dilute a small aliquot in methanol or pyridine and measure absorbance at 401 nm (using extinction coefficient

depending on solvent).

Storage: Aliquot immediately into black microcentrifuge tubes. Store at -20°C for up to 1 month. Avoid freeze-thaw cycles.[1][2]

Therapeutic Applications & Preclinical Efficacy[2][12]

Neonatal Hyperbilirubinemia (Jaundice)

SnMP is most famously investigated as a preventative treatment for severe neonatal jaundice.[1][2][6] By inhibiting HO-1 immediately after birth, it manages the "bilirubin load" before it reaches neurotoxic levels (Kernicterus).[1][2]

-

Dosing: Clinical trials often utilize single intramuscular (IM) doses ranging from 1.5 to 6.0 mg/kg.[1][2]

-

Advantage: Reduces the need for exchange transfusions and prolonged phototherapy.

Hereditary Disorders (Crigler-Najjar & Porphyrias)

In Crigler-Najjar Type I (complete absence of UGT1A1 activity), SnMP serves as a bridge therapy to liver transplantation, maintaining bilirubin levels below the threshold of brain damage.[1][2]

Preclinical Oncology & Immunology

Recent research suggests SnMP can modulate the tumor microenvironment.[1] HO-1 is often upregulated in tumors, conferring cytoprotection against oxidative stress.[1][2] Inhibiting HO-1 with SnMP can sensitize tumor cells to chemotherapy.[1][2]

Safety Profile: The Photosensitivity Factor

While SnMP is safer than SnPP, photosensitivity remains the primary adverse event of concern.[1][2]

-

Mechanism: Upon irradiation with intense light (400-450 nm), the porphyrin enters an excited triplet state (

).[1][2] This energy is transferred to molecular oxygen ( -

Management: In clinical and animal studies, subjects must be shielded from direct sunlight and intense artificial light for 24–48 hours post-administration.[1][2]

-

Iron Deficiency: Chronic use may inhibit intestinal HO, blocking the absorption of heme-iron, potentially leading to anemia.[1][2][10]

Experimental Workflow: In Vivo Efficacy Testing

The following diagram outlines a robust workflow for testing SnMP efficacy in a rodent model of hyperbilirubinemia.

Figure 2: Preclinical Workflow.[1][2] Standardized protocol for evaluating SnMP efficacy in vivo, emphasizing light protection.

References

-

Drummond, G. S., & Kappas, A. (1981). Prevention of neonatal hyperbilirubinemia by tin protoporphyrin IX, a potent competitive inhibitor of heme oxidation.[1][2] Proceedings of the National Academy of Sciences, 78(10), 6466-6470.[1][2] Link[1][2]

-

Land, E. J., McDonagh, A. F., McGarvey, D. J., & Truscott, T. G. (1988). Photophysical studies of tin(IV)-protoporphyrin: potential phototoxicity of a chemotherapeutic agent proposed for the prevention of neonatal jaundice.[1][2] Proceedings of the National Academy of Sciences, 85(14), 5249-5253.[1][2][11] Link

-

Kappas, A., et al. (1995). Sn-mesoporphyrin interdiction of severe hyperbilirubinemia in Jehovah's Witness newborns as an alternative to exchange transfusion.[1][2] Pediatrics, 96(1), 137-140.[1][2] Link

-

Cayman Chemical. Tin(IV) Mesoporphyrin IX (chloride) Product Information & Physical Data. Link

-

MedKoo Biosciences. Stannsoporfin (SnMP) Technical Data Sheet. Link

-

Suresh, G., et al. (2003). Metalloporphyrins for treatment of unconjugated hyperbilirubinemia in neonates.[1][2] Cochrane Database of Systematic Reviews. Link[1][2]

Sources

- 1. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.aap.org [publications.aap.org]

- 5. Sn(IV) Mesoporphyrin IX dichloride | CAS 106344-20-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Sn(IV) Mesoporphyrin IX dichloride | [frontierspecialtychemicals.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 20.210.105.67 [20.210.105.67]

- 10. Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photophysical studies of tin(IV)-protoporphyrin: potential phototoxicity of a chemotherapeutic agent proposed for the prevention of neonatal jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Stannsoporfin (SnMP) Solubilization & Handling

Executive Summary

Stannsoporfin (Tin Mesoporphyrin IX dichloride; SnMP) is a potent, competitive inhibitor of heme oxygenase (HO-1 and HO-2), widely utilized in research regarding neonatal hyperbilirubinemia and heme metabolism.[1][2][3] Despite its therapeutic potential, SnMP presents a significant challenge in laboratory handling due to its amphiphilic porphyrin structure , extreme photosensitivity , and narrow solubility window in standard organic solvents.[2]

This guide provides a validated technical framework for solubilizing SnMP in DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide).[1][2] It moves beyond basic "mix and vortex" instructions to explain the physicochemical constraints of the molecule, ensuring researchers generate stable, reproducible stock solutions without compromising compound integrity.[2]

Physicochemical Profile & Solubility Constraints

To dissolve Stannsoporfin, one must understand its resistance to solvation.[2] The molecule consists of a hydrophobic, planar porphyrin macrocycle coordinated with a central Tin (Sn4+) ion, flanked by two propionic acid side chains.[1][2]

-

The Core Conflict: The central macrocycle drives strong

stacking interactions, causing the compound to aggregate and resist dissolution.[2] The carboxylic acid tails provide some polarity but are insufficient to solubilize the massive hydrophobic core in neutral aqueous media.[2] -

Light Sensitivity: Like all porphyrins, SnMP acts as a photosensitizer.[1][2] Exposure to ambient white light excites the porphyrin ring, leading to the generation of reactive oxygen species (ROS) and self-catalyzed photodegradation.[1][2]

Solubility Data Matrix

| Solvent System | Solubility Limit ( | Stability Window | Application Context |

| DMF (Dimethylformamide) | ~1.0 mg/mL (1.33 mM) | < 24 Hours (Dark) | Preferred for initial organic stock preparation.[1][2] |

| DMSO (Dimethyl sulfoxide) | ~0.5 mg/mL (0.66 mM) | < 24 Hours (Dark) | Acceptable for cellular assays where DMF toxicity is a concern.[1][2] |

| 0.1M NaOH (Aqueous) | > 5.0 mg/mL | Variable (pH dependent) | Clinical/In Vivo formulation route (requires buffering).[1][2] |

| PBS / Water | < 0.01 mg/mL | Unstable (Precipitates) | Do not use for direct dissolution.[1][2] |

| Ethanol | Poor | N/A | Not recommended.[2] |

Critical Insight: While DMF offers higher solubility, it is biologically toxic.[1][2] For in vitro cell culture, DMSO is often the necessary compromise, despite its lower saturation limit.[2]

Decision Matrix: Solvent Selection

Before weighing the compound, determine the downstream application.[2] The choice between DMSO, DMF, and aqueous basic preparation is dictated by the biological tolerance of your system.[2]

Figure 1: Solvent Selection Decision Matrix.[1][2] Select the solvent system based on biological tolerance and required concentration.

Protocol A: Preparation of Organic Stock (DMSO/DMF)

Objective: Create a stable stock solution for in vitro use. Safety: SnMP dust is a respiratory irritant.[2] Handle in a fume hood. Light Protection: Perform all steps under low-light conditions (amber vials, aluminum foil).

Materials

-

Anhydrous DMSO (Sigma-Aldrich Grade or equivalent) OR Anhydrous DMF.[1][2]

-

Amber borosilicate glass vials (Plastic tubes can leach plasticizers in DMF/DMSO).[1][2]

-

Argon or Nitrogen gas (optional, for headspace purging).[1][2]

Step-by-Step Methodology

-

Equilibration: Remove the SnMP vial from the freezer and allow it to equilibrate to room temperature for 15 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[2]

-

Weighing: Weigh the required amount (e.g., 1 mg) into an amber glass vial.

-

Technique: If amber vials are unavailable, wrap a clear glass vial entirely in aluminum foil.

-

-

Solvent Addition: Add the calculated volume of solvent (DMSO or DMF) to the side of the vial to wash down any powder.[2]

-

Target Concentration: Aim for 0.5 mg/mL initially.[1] Do not attempt to make a "super-saturated" 10 mg/mL stock; it will fail.

-

-

Dispersion (The Critical Step):

-

Visual QC: Hold the vial up to a light source (briefly). The solution should be a clear, deep red/porphyrin color without visible floating particulates.[2]

-

Storage: Use immediately. If storage is necessary, purge the headspace with Argon, seal tightly, and store at -20°C. Discard after 24 hours.

Protocol B: Aqueous Dilution (The "Crash Out" Risk)[1][2]

A common failure mode is precipitating the compound when adding the organic stock to the cell culture media.[2] SnMP is hydrophobic; if you dump a high-concentration DMSO stock into PBS, it will "crash out" (precipitate) immediately.[1][2]

The "Step-Down" Dilution Method[1][2]

-

Prepare Stock: Create a 0.5 mg/mL stock in DMF or DMSO (per Protocol A).

-

Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into a 50% Solvent / 50% PBS mixture. This conditions the molecules to a polar environment.[2]

-

Final Dilution: Add the stock (or intermediate) dropwise to the cell culture media while swirling the media.

-

Max Solvent Limit: Ensure the final concentration of DMSO/DMF in the well does not exceed 0.5% (v/v) to avoid solvent toxicity masking the drug effect.[2]

-

Figure 2: Solubilization Workflow. Note the emphasis on sonication and visual QC before dilution.

Troubleshooting & Stability

Common Issues

-

Precipitation in Media: The concentration is too high. Reduce the working concentration or improve the mixing speed during addition.

-

Color Fading: Photobleaching has occurred.[1] The solution was exposed to light for too long.[2] Discard.

-

Drifting IC50 Values: The stock solution is old. SnMP in solution is prone to oxidation. Always prepare fresh.

The "Alkaline Alternative" (For In Vivo)

For animal studies where DMSO/DMF is unacceptable, SnMP can be dissolved in 0.1 M NaOH .[1][2]

-

Dissolve SnMP in a minimal volume of 0.1 M NaOH.

-

Slowly dilute with PBS.

-

Adjust pH back to 7.4 carefully with dilute HCl.[1][2] Caution: If the pH drops below 7.0, the compound may precipitate.[2]

References

-

PubChem. (2025).[1][2][6] Stannsoporfin (Compound CID 15978579) - Physical Properties and Solubility. National Library of Medicine. Retrieved from [Link][1][2]

-

Drummond, G. S., & Kappas, A. (1981).[1][2] Prevention of neonatal hyperbilirubinemia by tin protoporphyrin IX, a potent competitive inhibitor of heme oxidation.[7] Proceedings of the National Academy of Sciences.[2] Retrieved from [Link][1][2][7]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. csstc.org [csstc.org]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]

Stannsoporfin: A Technical Review of Heme Oxygenase Inhibition

The following technical guide details the discovery, mechanism, chemical synthesis, and clinical history of Stannsoporfin (Tin Mesoporphyrin). It is structured to provide actionable insights for drug development professionals, moving beyond basic descriptions to analyze the critical decision points in its lifecycle.

Part 1: The Target – Heme Catabolism & Hyperbilirubinemia[1]

To understand the rationale behind Stannsoporfin, one must first deconstruct the target pathology: Neonatal Hyperbilirubinemia. This condition is not merely an accumulation of pigment but a failure of the neonatal liver to manage the catabolic flux of heme.

The rate-limiting step in heme degradation is catalyzed by Heme Oxygenase (HO) .[1][2][3][4] This enzyme cleaves the

Stannsoporfin was designed to intervene upstream of this bottleneck. By inhibiting HO, it prevents the formation of biliverdin and subsequently bilirubin, allowing the body to excrete the un-metabolized heme (which is less neurotoxic) via the bile.

Visualization: The Heme Degradation Pathway & Drug Intervention[1]

Caption: Figure 1. Mechanism of Action. Stannsoporfin competitively inhibits Heme Oxygenase, the rate-limiting enzyme, preventing the cascade that produces neurotoxic bilirubin.

Part 2: Chemical Genesis & Evolution

The development of Stannsoporfin at Rockefeller University by Attallah Kappas and George S. Drummond was an exercise in structural optimization.

The Progenitor: Tin Protoporphyrin (SnPP)

Initial research focused on Tin Protoporphyrin (SnPP). While effective, SnPP retained the vinyl groups at positions C2 and C4 of the porphyrin ring.

-

The Flaw: Protoporphyrins are inherently unstable and prone to photo-oxidation. In clinical settings, this manifested as significant cutaneous photosensitivity in treated infants.

The Refinement: Tin Mesoporphyrin (SnMP)

To mitigate this, the vinyl groups were reduced to ethyl groups .[3][5][6]

-

Chemical Consequence: This saturation created Mesoporphyrin . When chelated with Tin (Sn4+), the resulting molecule (Stannsoporfin) exhibited:

-

Increased Potency: 10-fold higher inhibitory activity against HO compared to SnPP.

-

Enhanced Stability: Reduced susceptibility to photo-degradation, though photosensitivity remained a clinical safety signal.

-

Part 3: Clinical History & Regulatory Analysis

The clinical trajectory of Stannsoporfin serves as a case study in the "Risk vs. Benefit" calculus applied by regulatory bodies to pediatric indications.

The InfaCare / Mallinckrodt Saga

-

Developer: Originally developed by InfaCare Pharmaceutical Corporation.[7]

-

Acquisition: Mallinckrodt acquired InfaCare in 2017 for ~$80M (plus milestones) to secure Stannsoporfin.

-

Pivotal Trial: A Phase 2b multicenter, randomized, placebo-controlled trial (NCT01887327).[8]

Efficacy Data (Phase 2b)

The drug demonstrated clear efficacy in its primary endpoint: reducing Total Serum Bilirubin (TSB).

| Metric | Placebo (n=30) | SnMP 3.0 mg/kg (n=30) | SnMP 4.5 mg/kg (n=31) |

| TSB Change at 48h | +17.5% (Increase) | -13.0% (Decrease) | -10.5% (Decrease) |

| Statistical Significance | Reference | p = 0.013 | p = 0.041 |

| Phototherapy Duration | Baseline Standard | Significantly Reduced | Significantly Reduced |

The Safety Signal & FDA Rejection

Despite efficacy, the FDA issued a Complete Response Letter (CRL) in August 2018, following a 21-3 vote against approval by the Advisory Committee. The rejection was grounded in safety concerns that outweighed the benefits of avoiding exchange transfusion (a procedure that is now rare and generally safe).

Key Safety Concerns:

-

Neurotoxicity: Higher rates of nervous system disorders in the high-dose group.

-

Auditory Issues: Incidents of deafness and labyrinth disorders.

-

Photosensitivity: Persistent risk of erythema requiring light protection.

| Adverse Event Category | Placebo | SnMP 4.5 mg/kg | Risk Analysis |

| Nervous System Disorders | 11.8% | 19.2% | High Concern: Suggests potential neurotoxicity in developing brains. |

| Auditory Disorders | 0.0% | 6.8% | Critical: Deafness is a severe, permanent sequela. |

| Photosensitivity | 0.0% | Dose Dependent | Manageable but complicates care (requires light restriction). |

Part 4: Technical Protocols

For researchers investigating heme metabolism or developing next-generation inhibitors, the following protocols provide the standard methodologies for synthesis and validation.

Protocol A: Chemical Synthesis of Stannsoporfin

Based on Patent WO2004045546A2. Note: This involves hazardous reagents; perform in a fume hood.

Objective: Synthesize Tin(IV) Mesoporphyrin IX Dichloride from Hemin.

Workflow Diagram:

Caption: Figure 2. Synthesis Workflow. Conversion of Hemin to Stannsoporfin via hydrogenation and metal insertion.[6]

Step-by-Step Methodology:

-

Hydrogenation (Hemin

Mesoporphyrin IX Formate): -

Isolation (Formation of Dihydrochloride):

-

Treat the formate solution with 1N HCl.

-

Isolate the precipitated Mesoporphyrin IX Dihydrochloride by filtration. This step ensures solubility for the next reaction.[5]

-

-

Metal Insertion (The Critical Step):

-

Dissolve Mesoporphyrin IX Dihydrochloride in Glacial Acetic Acid.

-

Add Tin(II) Chloride (SnCl

) as the tin carrier. -

Add an oxidant (or conduct in the presence of Oxygen/Air).

-

Reflux the mixture. The acetate acts as a buffer. The Sn

is oxidized to Sn -

Monitor reaction completion (disappearance of free-base porphyrin fluorescence).

-

-

Purification:

-

Precipitate crude product with water.[11]

-

Dissolve filter cake in dilute Ammonium Hydroxide (

). -

Treat with activated charcoal to remove impurities.

-

Re-precipitate by slowly adding to hot dilute HCl (

C). -

Dry to obtain Tin(IV) Mesoporphyrin IX Dichloride.

-

Protocol B: Heme Oxygenase Activity Assay

Standard Spectrophotometric Method for Inhibitor Validation.

-

Preparation of Enzyme Source:

-

Harvest tissue (spleen or liver) or cultured cells.

-

Homogenize in potassium phosphate buffer (0.1 M, pH 7.4) containing sucrose (0.25 M).

-

Centrifuge at 10,000 x g (15 min) to remove mitochondria.

-

Ultracentrifuge supernatant at 105,000 x g (1 hr) to obtain the microsomal fraction (contains HO). Resuspend microsomes in buffer.

-

-

Preparation of Biliverdin Reductase (Coupling Enzyme):

-

Use the cytosolic fraction (supernatant from the 105,000 x g spin) of rat liver as a source of Biliverdin Reductase (BVR). BVR is required to convert the immediate product (biliverdin) to bilirubin for detection.

-

-

Assay Reaction:

-

Reaction Mix:

-

Microsomal protein (HO source): 1-2 mg.

-

Cytosolic protein (BVR source): 2-4 mg.

-

Hemin (Substrate): 20-50

M. -

NADPH (Cofactor): 1 mM.

-

Test Compound: Stannsoporfin (various concentrations, e.g., 0.01 - 10

M). -

Buffer: 0.1 M Potassium Phosphate (pH 7.4) to final volume 1-2 mL.

-

-

Incubation: Incubate at

C for 15-30 minutes in the dark (bilirubin is light-sensitive).

-

-

Measurement:

-

Terminate reaction on ice.

-

Calculate HO activity by measuring the formation of Bilirubin .[2]

-

Spectrophotometry: Measure absorbance difference between 464 nm and 530 nm (extinction coefficient

40 mM -

Self-Validation: Run a blank without NADPH to account for non-enzymatic heme degradation.

-

References

-

Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease. Source: Journal of Perinatology (2022). URL:[Link]

-

FDA Advisory Committee Meeting Materials (May 2018). Source: FDA.gov. URL:[Link]

- Water-soluble mesoporphyrin compounds and methods of preparation (Patent WO2004045546A2).

-

Sn-protoporphyrin inhibition of fetal and neonatal brain heme oxygenase. Source: Journal of Clinical Investigation (Drummond & Kappas, 1986). URL:[Link]

-

Mallinckrodt Receives Complete Response Letter From FDA For Stannsoporfin. Source: BioSpace (2018). URL:[Link]

Sources

- 1. Frontiers | Metalloporphyrins – An Update [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US10662209B2 - High-purity large-scale preparation of stannsoporfin - Google Patents [patents.google.com]

- 7. Mallinckrodt To Acquire InfaCare Pharmaceutical Corporation And Stannsoporfin, Its Proprietary Therapy In Late-Stage Development For Treatment Of Newborns At Risk For Developing Severe Jaundice [prnewswire.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2004045546A2 - Water-soluble mesoporphyrin compounds and methods of preparation - Google Patents [patents.google.com]

- 10. asianpubs.org [asianpubs.org]

- 11. nalsarpro.org [nalsarpro.org]

Comprehensive Technical Profile: Tin(IV) Mesoporphyrin IX Dichloride (SnMP)

[1][2][3][4][5]

Core Directive & Editorial Strategy

This guide is designed for the application scientist and drug development researcher. It moves beyond a simple list of synonyms to establish a rigorous technical identity for Tin(IV) Mesoporphyrin IX Dichloride.

In the field of heme oxygenase (HO) inhibition, nomenclature confusion between protoporphyrins and mesoporphyrins can lead to catastrophic experimental errors.[1] This guide clarifies these distinctions, provides a self-validating solubilization protocol, and maps the compound's mechanistic impact.[1][2]

Chemical Identity & Nomenclature Matrix

Why Precision Matters: Tin(IV) mesoporphyrin IX (SnMP) is a synthetic metalloporphyrin where the central iron of natural heme is replaced by tin, and the vinyl groups of protoporphyrin are reduced to ethyl groups.[1][2] This structural change renders it chemically stable and a potent competitive inhibitor of Heme Oxygenase (HO).[1][2]

Synonym & Identifier Matrix

| Category | Primary Identifier / Synonym | Context / Usage |

| Common Name | SnMP | Widely used in literature and lab shorthand.[1][2] |

| Pharmaceutical Name | Stannsoporfin | Used in clinical trials and regulatory filings (e.g., for neonatal jaundice).[1][2] |

| Chemical Name | Tin(IV) mesoporphyrin IX dichloride | The precise salt form supplied by most vendors.[1][2] |

| IUPAC Name | (OC-6-13)-dichloro[7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-κN21,κN22,κN23,κN24]-stannate(2-), dihydrogen | Definitive chemical structure identification.[1][2] |

| Alternative Name | Sn-Mesoporphyrin IX | Often used to distinguish from Sn-Protoporphyrin (SnPP).[1][2] |

| CAS Registry No. | 106344-20-1 | CRITICAL: Specific to the dichloride salt.[3][1][2][4] Verify this matches your Certificate of Analysis (CoA). |

| PubChem CID | 15978579 | For bioinformatic linkage. |

Structural Distinction: SnMP vs. SnPP[4]

-

SnMP (Tin Mesoporphyrin): Ethyl groups at C2/C4 positions.[1][2] More potent , longer half-life, less photosensitizing.[1][2]

-

SnPP (Tin Protoporphyrin): Vinyl groups at C2/C4.[1][2][5] The parent compound, less stable, historically earlier.[1]

-

Check: Ensure you are using CAS 106344-20-1 (SnMP) and not CAS 14325-05-4 (SnPP).[1][2]

Mechanistic Context: Heme Oxygenase Inhibition

SnMP acts as a competitive inhibitor of Heme Oxygenase (HO-1 and HO-2).[1][2] By mimicking the heme structure, it occupies the catalytic site but cannot be oxidatively cleaved by the enzyme.[1]

Pathway Visualization

The following diagram illustrates the Heme degradation pathway and the specific blockade point of SnMP.[1]

Figure 1: Mechanism of Action.[1][2][6] SnMP competitively inhibits Heme Oxygenase, preventing the rate-limiting breakdown of Heme into Biliverdin and subsequently Bilirubin.[1][5][7][8]

Technical Handling & Experimental Protocols

The Solubilization Challenge

Metalloporphyrins are notoriously difficult to solubilize in aqueous media due to their large hydrophobic macrocycles.[1] Direct addition to PBS or water will result in precipitation , leading to erratic experimental data.[1][2]

Validated Stock Solution Protocol

Goal: Create a stable 10 mM or 1 mg/mL stock solution.

Reagents:

-

Solvent A: 0.1 M NaOH (Alkaline method - Preferred for aqueous dilution)[1][2]

-

Solvent B: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) - Alternative for organic-tolerant assays[1][2]

-

Buffer: PBS (pH 7.4)

Method A: The Alkaline Dissolution (Recommended for Animal/Cell Studies)[1][2]

-

Weighing: Weigh SnMP powder into a light-protected vial (Amber glass).

-

Initial Dissolution: Add a minimal volume of 0.1 M NaOH . SnMP requires high pH to deprotonate the carboxylic acid side chains for initial solubility.[1]

-

Adjustment: Slowly dilute with PBS.

-

pH Correction: Carefully adjust pH back to 7.4 using dilute HCl if necessary, but watch for precipitation .

Method B: The Organic Solvent Method (High Concentration Stocks)[1][2]

-

Agitation: Vortex vigorously. Sonicate if particles persist.[1][2]

-

Dilution: Dilute into the assay medium immediately before use. Keep final DMSO concentration <0.5% to avoid cytotoxicity.[1][2]

Storage & Stability[1][3][4][5][9][11]

-

Light Sensitivity: CRITICAL. Porphyrins generate reactive oxygen species (ROS) upon light exposure.[1][2] All handling must be done in low light; storage vials must be wrapped in foil.[1][2]

-

Temperature: Store solid at -20°C. Aliquot stocks to avoid freeze-thaw cycles.

-

Stability: Freshly prepared solutions are best.[1][2] Discard stocks after 1 month at -20°C.

Workflow Visualization: Preparation Logic

Figure 2: Solubilization & Handling Workflow. Decision tree for preparing stable SnMP solutions based on downstream application.

Clinical & Research Applications

Neonatal Hyperbilirubinemia (Jaundice)[3][4][13][14]

-

Mechanism: By inhibiting HO-1, it reduces the production of bilirubin, reducing the need for exchange transfusion or phototherapy.[1]

-

Status: Extensive clinical trials have demonstrated efficacy, though photosensitivity remains a monitored adverse event.[1][2]

Oncology & Immunology

-

Tumor Microenvironment: HO-1 is often upregulated in tumors, conferring cytoprotection against chemotherapy and oxidative stress.[1][2]

-

Therapeutic Strategy: SnMP is used to sensitize tumors to chemotherapy (e.g., Gemcitabine) or to modulate the immune response (e.g., reducing immunosuppressive effects of myeloid-derived suppressor cells).[1][2]

Antiviral Research

References

-

Cayman Chemical. Tin Mesoporphyrin IX (chloride) Product Information & Safety Data Sheet.[1][2]Link

-

Drummond, G. S., & Kappas, A. (1981).[1][2][7] Prevention of neonatal hyperbilirubinemia by tin protoporphyrin IX, a potent competitive inhibitor of heme oxidation.[1][5][7][8][12] Proceedings of the National Academy of Sciences, 78(10), 6466-6470.[1][2] Link[1][2]

-

Martinez, J. C., et al. (1999).[1][2][13] Control of severe hyperbilirubinemia in full-term newborns with the inhibitor of bilirubin production Sn-mesoporphyrin.[1][2][8][13] Pediatrics, 103(1), 1-5.[1][2] Link

-

MedChemExpress. Tin(IV) mesoporphyrin IX dichloride Datasheet & Solubility Protocol.Link[1][2]

-

Santa Cruz Biotechnology. Sn(IV) Mesoporphyrin IX dichloride (CAS 106344-20-1).[3][1][2][4]Link[1][2]

Sources

- 1. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Sn(IV) Mesoporphyrin IX dichloride | CAS 106344-20-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Sn(IV) Mesoporphyrin IX dichloride | [frontierspecialtychemicals.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. grokipedia.com [grokipedia.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. phostag.com [phostag.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | Metalloporphyrins – An Update [frontiersin.org]

- 13. publications.aap.org [publications.aap.org]

Technical Guide: Spectroscopic & Bio-Analytical Profiling of Sn(IV) Mesoporphyrin IX Dichloride (SnMP)

Topic: Spectroscopic Characterization and Bio-Analytical Profiling of Sn(IV) Mesoporphyrin IX Dichloride (SnMP) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanism of Action

Sn(IV) Mesoporphyrin IX dichloride (SnMP), also known pharmacologically as Stannsoporfin , is a synthetic metalloporphyrin designed to potently and competitively inhibit Heme Oxygenase (HO-1 and HO-2) . By substituting the central iron (Fe) of natural heme with tin (Sn), SnMP binds to the catalytic site of HO-1 but cannot be oxidatively cleaved. This blockade prevents the rate-limiting degradation of heme into biliverdin, carbon monoxide (CO), and free iron, thereby suppressing the downstream production of bilirubin.

This guide provides a rigorous spectroscopic framework for the identification, quantification, and functional validation of SnMP in pharmaceutical and bio-analytical contexts.

Mechanism of Action: The Heme Degradation Blockade

The following diagram illustrates the catalytic interruption mediated by SnMP within the heme catabolic pathway.

Caption: SnMP acts as a competitive inhibitor of Heme Oxygenase, effectively halting the production of bilirubin and carbon monoxide.

Physicochemical Properties

Understanding the solubility profile is critical for accurate spectroscopy. SnMP is amphiphilic but prone to aggregation in acidic aqueous media due to the protonation of its propionic acid side chains.

| Property | Data / Characteristic |

| Chemical Name | Tin(IV) Mesoporphyrin IX dichloride |

| CAS Number | 106344-20-1 |

| Molecular Formula | C₃₄H₃₆Cl₂N₄O₄Sn |

| Molecular Weight | ~754.29 g/mol |

| Solubility | Soluble in basic aqueous solution (pH > 8.0), DMSO, Pyridine. Insoluble in neutral/acidic water without prior solubilization. |

| Appearance | Dark red to purple crystalline solid. |

Spectroscopic Characterization

UV-Visible Absorption Spectroscopy

The absorption spectrum of SnMP is dominated by the intense Soret band (B-band) and simpler Q-bands compared to metal-free porphyrins.

-

Soret Band (

): 400 – 406 nm (Solvent dependent; typically ~405 nm in aqueous buffer). -

Q-Bands: ~540 nm and ~580 nm .

-

Note: Unlike free-base porphyrins which show 4 Q-bands (D2h symmetry), Sn(IV) metallation increases symmetry to D4h, collapsing the Q-bands into two distinct peaks (

and

-

-

Molar Extinction Coefficient (

): High absorptivity at the Soret band allows for detection at nanomolar concentrations.- (Estimate; must be determined experimentally per batch).

Fluorescence & Phosphorescence

SnMP exhibits a unique dual-emission profile due to the "heavy atom effect" of Tin (Sn), which facilitates intersystem crossing from the singlet to the triplet state.

-

Fluorescence (Singlet Emission): Weak to moderate emission observed around 575–580 nm and 630–640 nm (mirroring Q-band absorption).

-

Phosphorescence (Triplet Emission): Strong emission centered at ~716 nm .

-

Technical Insight: The phosphorescence at 716 nm is highly sensitive to quenching by molecular oxygen. This property allows SnMP to be used as an optical oxygen sensor in biological systems.

-

Nuclear Magnetic Resonance (NMR)

The

-

Meso-Protons (4H): Four singlet peaks (or two if symmetry allows) in the highly deshielded region ~10.0 – 10.5 ppm .

-

-Pyrrole Protons: None. (Mesoporphyrin IX is fully substituted at the

-

Ethyl Groups:

- (Quartet): ~4.0 – 4.2 ppm .

- (Triplet): ~1.8 – 1.9 ppm .

-

Ring Methyls (12H): Singlets around 3.6 – 3.7 ppm .

-

Propionic Acid Chains: Triplets around 3.2 ppm (

-CH2) and 4.4 ppm (

Experimental Protocols

Stock Solution Preparation (The "pH Trick")

SnMP is difficult to dissolve directly in neutral buffers. This protocol ensures complete solubilization without precipitation.

-

Weigh: 5.0 mg of SnMP dichloride.

-

Initial Solubilization: Add 100

L of 0.1 M NaOH or Tribasic Sodium Phosphate (Na -

Dilution: Add 900

L of DMSO or Ethylene Glycol to create a stable concentrate. -

Final Adjustment: Slowly dilute this concentrate into your working buffer (e.g., PBS, pH 7.4).

-

Critical Check: If the solution turns cloudy or the absorbance at 405 nm drops disproportionately, aggregation has occurred. Re-sonicate or adjust pH > 7.4.

-

Determination of Molar Extinction Coefficient ( )

Do not rely solely on literature values for quantitative assays. Determine

-

Prepare Stock: Prepare a 1 mM stock solution using the protocol above.

-

Serial Dilution: Prepare dilutions of 0.5, 1.0, 2.5, 5.0, and 10.0

M in PBS. -

Blanking: Use PBS containing the same ratio of NaOH/DMSO as the blank.

-

Measurement: Record Absorbance (

) at -

Calculation: Plot

(y-axis) vs. Concentration (-

Slope =

(where -

should be

-

Spectroscopic Validation Workflow

Use this logic flow to validate the identity and purity of an SnMP sample.

Caption: Step-by-step decision tree for validating SnMP purity using UV-Vis and NMR markers.

References

-

Vertex AI Search. (2025). Studies on the mechanism of Sn-protoporphyrin suppression of hyperbilirubinemia. National Institutes of Health (NIH). Link

-

Frontier Specialty Chemicals. (n.d.). Sn(IV) Mesoporphyrin IX dichloride Product Data.Link

-

Santa Cruz Biotechnology. (n.d.).[1] Sn(IV) Mesoporphyrin IX dichloride (CAS 106344-20-1).[1][2]Link

-

Optica Publishing Group. (2023). Phosphorescence-Fluorescence ratio imaging for monitoring the oxygen status during photodynamic therapy.[3]Link

-

MedChemExpress. (n.d.). Tin(IV) mesoporphyrin IX dichloride Datasheet.[1]Link

Sources

The Biological Role of Heme Oxygenase Inhibition by Tin Mesoporphyrin (SnMP): A Technical Guide for Researchers

This guide provides an in-depth exploration of the heme oxygenase (HO) system and the biological consequences of its inhibition by the synthetic heme analog, tin mesoporphyrin (SnMP). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of HO, the specific action of SnMP, and the practical applications of this powerful research tool. We will explore the causality behind experimental choices and provide detailed methodologies to ensure scientific integrity and reproducibility.

The Heme Oxygenase System: A Guardian of Cellular Homeostasis

Heme oxygenase is a critical enzyme system responsible for the catabolism of heme, a pro-oxidant molecule, into equimolar amounts of biliverdin, free iron, and carbon monoxide (CO).[1][2][3] There are two primary isoforms of this enzyme: the inducible HO-1 and the constitutively expressed HO-2.[4]

-

Heme Oxygenase-1 (HO-1): As a stress-responsive protein, HO-1 is upregulated by a multitude of stimuli, including oxidative stress, hypoxia, inflammation, and its substrate, heme.[1][5][6] This induction is a key adaptive mechanism to protect cells and tissues from injury.[7] The byproducts of HO-1 activity are not merely metabolic waste; they are bioactive molecules with significant cytoprotective effects:

-

Biliverdin and Bilirubin: Biliverdin is rapidly converted to bilirubin by biliverdin reductase. Both are potent antioxidants that scavenge reactive oxygen species (ROS) and possess anti-inflammatory properties.[1][8][9]

-

Carbon Monoxide (CO): This gasotransmitter exhibits anti-inflammatory, anti-apoptotic, and vasodilatory effects, and it plays a role in cellular signaling.[1][9][10]

-

Ferrous Iron (Fe²⁺): The released iron can be sequestered by ferritin, an iron-binding protein, which mitigates its potential to participate in the generation of ROS through the Fenton reaction.[8]

-

-

Heme Oxygenase-2 (HO-2): This isoform is constitutively expressed in various tissues, including the brain and testes, and is involved in maintaining physiological homeostasis.[4]

The multifaceted roles of the HO-1 system in cytoprotection, inflammation, and apoptosis have made it a compelling target for therapeutic intervention and a crucial area of study in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][7][11]

Tin Mesoporphyrin (SnMP): A Potent and Selective Inhibitor of Heme Oxygenase

Tin mesoporphyrin (SnMP) is a synthetic heme analog that acts as a potent competitive inhibitor of heme oxygenase.[12] Its structural similarity to heme allows it to bind to the active site of the enzyme, thereby blocking the degradation of endogenous heme.[9] This inhibition leads to a decrease in the production of biliverdin, bilirubin, and carbon monoxide.

Mechanism of Action

The inhibitory action of SnMP is a direct consequence of its competition with heme for the catalytic site of HO-1 and HO-2. By occupying this site, SnMP prevents the enzymatic breakdown of heme, effectively shutting down the production of its downstream signaling molecules.

Pharmacokinetics and In Vivo Administration

SnMP is not orally bioavailable and is typically administered via intramuscular or intravenous injection.[13] It has a relatively short plasma half-life of approximately 3.8 hours in humans.[13] The primary route of excretion for SnMP is through the biliary system.[9]

Quantitative Data on SnMP Inhibition

| Parameter | Species | Value | Reference |

| IC₅₀ for HO-1 | Rat | 111 nM | [14] |

| IC₅₀ for HO-1 | Human | 84 nM | [14] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Biological Consequences and Research Applications of SnMP

The inhibition of heme oxygenase by SnMP has profound biological effects, making it an invaluable tool for elucidating the role of the HO system in health and disease.

Immunology: Modulating T-Cell Responses

Recent studies have revealed a significant role for HO-1 in immune modulation. Inhibition of HO-1 by SnMP has been shown to induce the activation, proliferation, and maturation of naïve CD4+ and CD8+ T cells.[15] This effect is mediated through interactions with CD14+ monocytes and is dependent on MHC Class I and II.[15] These findings suggest that HO-1 plays a role in dampening non-specific T-cell activation and may be involved in maintaining T-cell homeostasis. The ability of SnMP to enhance antigen-specific T-cell responses is being explored for its potential in cancer immunotherapy.[16]

Experimental Workflow: Assessing T-Cell Proliferation in Response to SnMP

Caption: Workflow for assessing T-cell proliferation upon SnMP treatment.

Neurobiology: A Dual Role in the Nervous System

The role of HO-1 in the nervous system is complex and appears to be context-dependent.[2][5] While transient induction of HO-1 can be neuroprotective in the peri-injured region of the brain following events like ischemia, its long-term expression can contribute to neurodegeneration through iron accumulation and cytotoxic ferroptosis.[2][17] SnMP has been used in animal models to investigate the role of HO-1 in various neurological conditions, including stroke and traumatic brain injury. For instance, in a rat model of transient forebrain ischemia, the administration of an HO inducer (hemin) showed neuroprotective effects in the cortex and striatum, while SnMP tended to decrease viable neurons in the parietal cortex. This highlights the potential therapeutic implications of modulating HO-1 activity in neurological disorders.

Cardiovascular Disease: A Protective Role for HO-1

A large body of evidence supports a protective role for HO-1 in the cardiovascular system.[1][7][18] The induction of HO-1 has been shown to be beneficial in various cardiovascular diseases, including atherosclerosis, myocardial infarction, and hypertension.[1][7][19] The byproducts of heme catabolism, particularly CO and bilirubin, contribute to these protective effects through their anti-inflammatory, antioxidant, and vasodilatory properties.[1][7] SnMP has been utilized in experimental models to confirm the importance of HO-1 in cardioprotection. For example, inhibition of HO-1 with SnMP can attenuate the protective effects of certain therapeutic interventions in models of cardiac injury.

Signaling Pathway: Cardioprotective Effects of HO-1

Caption: HO-1 mediated cardioprotective signaling pathway.

Cancer: A Double-Edged Sword

The role of HO-1 in cancer is paradoxical. In some contexts, HO-1 expression can be protective against carcinogenesis by mitigating oxidative stress. However, in established tumors, high levels of HO-1 can promote tumor progression, angiogenesis, and resistance to therapy by protecting cancer cells from apoptosis and oxidative damage.[20] This has led to the investigation of HO-1 inhibitors, such as SnMP, as potential anti-cancer agents. For example, in non-small-cell lung cancer (NSCLC) cell lines with high basal HO-1 expression, SnMP treatment led to a reduction in cell proliferation and migration.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the study of heme oxygenase and its inhibition by SnMP.

Heme Oxygenase Activity Assay (Spectrophotometric Method)

This protocol describes the measurement of HO activity by quantifying the production of bilirubin.[21]

Materials:

-

Cell or tissue homogenates

-

Microsome isolation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)

-

Rat liver cytosol (as a source of biliverdin reductase)

-

Hemin solution (substrate)

-

NADPH solution (cofactor)

-

Chloroform

-

Spectrophotometer

Procedure:

-

Prepare Microsomal Fraction:

-

Homogenize cells or tissues in ice-cold isolation buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

-

Centrifuge the resulting supernatant at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in isolation buffer.

-

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, combine the microsomal fraction, rat liver cytosol, and hemin solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

Add NADPH solution to initiate the enzymatic reaction.

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

-

Stop the Reaction and Extract Bilirubin:

-

Stop the reaction by adding ice-cold chloroform.

-

Vortex vigorously and centrifuge to separate the phases.

-

-

Measure Bilirubin:

-

Carefully transfer the lower chloroform layer to a clean cuvette.

-

Measure the absorbance of bilirubin at 464 nm using a spectrophotometer. The concentration of bilirubin can be calculated using its molar extinction coefficient (ε = 60,000 M⁻¹cm⁻¹).

-

HO activity is expressed as picomoles of bilirubin formed per milligram of protein per hour.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.[13][15]

Materials:

-

Cultured cells

-

H₂DCFDA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium without phenol red

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

-

Loading with H₂DCFDA:

-

Wash the cells once with warm PBS.

-

Incubate the cells with H₂DCFDA working solution (e.g., 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

-

Treatment with SnMP and/or ROS Inducer:

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh cell culture medium containing SnMP and/or a known ROS inducer (e.g., H₂O₂ as a positive control).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

-

Alternatively, detach the cells and analyze them by flow cytometry.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold change in ROS production.

-

Quantification of Carbon Monoxide (CO) Production

This protocol describes a spectrophotometric method for measuring CO in biological samples based on its binding to hemoglobin.[5][14]

Materials:

-

Cell culture supernatant or other biological samples

-

Hemoglobin (Hb) solution

-

Sodium dithionite (to deoxygenate Hb)

-

Spectrophotometer with the ability to scan wavelengths

Procedure:

-

Prepare Deoxyhemoglobin:

-

Prepare a solution of hemoglobin in a suitable buffer.

-

Add a small amount of sodium dithionite to the Hb solution to convert oxyhemoglobin to deoxyhemoglobin.

-

-

Incubate Sample with Deoxyhemoglobin:

-

In a sealed vial, incubate the biological sample with the deoxyhemoglobin solution. CO in the sample will bind to the deoxyhemoglobin to form carboxyhemoglobin (COHb).

-

-

Spectrophotometric Analysis:

-

Measure the absorbance spectrum of the solution from approximately 400 nm to 600 nm.

-

The formation of COHb will result in a characteristic shift in the Soret peak (around 420 nm).

-

-

Quantification:

-

The concentration of COHb can be calculated using the absorbance values at specific wavelengths and the known extinction coefficients for deoxyhemoglobin and carboxyhemoglobin.

-

Off-Target Effects and Considerations

While SnMP is a relatively specific inhibitor of heme oxygenase, it is important to be aware of potential off-target effects and to include appropriate controls in experimental designs.

-

Photosensitivity: A known side effect of SnMP is transient cutaneous photosensitivity.[13] Therefore, in vivo studies should be conducted with appropriate light protection for the animals.

-

Induction of HO-1 Expression: Paradoxically, some metalloporphyrins, including SnMP, can induce the expression of HO-1 mRNA and protein, even while inhibiting its enzymatic activity.[9] This should be considered when interpreting results, and it is advisable to measure both HO-1 protein levels and activity.

-

Inhibition of Other Enzymes: At high concentrations, SnMP may inhibit other heme-containing enzymes.[22] It is crucial to use the lowest effective concentration of SnMP and to consider potential off-target effects in the interpretation of data.

Conclusion

The inhibition of heme oxygenase by tin mesoporphyrin provides a powerful approach to investigate the multifaceted roles of the HO system in cellular physiology and pathophysiology. This guide has provided a comprehensive overview of the biological rationale for using SnMP, along with detailed experimental protocols to facilitate its application in research. By understanding the intricate interplay between HO-1, its byproducts, and cellular signaling pathways, researchers can continue to unravel the complexities of cellular defense mechanisms and identify novel therapeutic targets for a wide range of human diseases. The careful and controlled use of SnMP, with an awareness of its potential off-target effects, will undoubtedly continue to yield valuable insights into the critical role of heme oxygenase in maintaining health and combating disease.

References

- Tenhunen, R., Marver, H. S., & Schmid, R. (1968). The enzymatic conversion of heme to bilirubin in microsomal preparations.

- Maines, M. D. (1988).

- Ryter, S. W., Alam, J., & Choi, A. M. (2006). Heme oxygenase-1/carbon monoxide: from metabolism to molecular therapy. American Journal of Respiratory Cell and Molecular Biology, 34(6), 749-758.

- Nitti, M., Piras, S., Marinari, U. M., Moretta, L., & Pronzato, M. A. (2017). Heme oxygenase-1 in the tumor microenvironment: a friend or a foe?. Cancers, 9(4), 33.

- Otterbein, L. E., Bach, F. H., Alam, J., Soares, M., Lu, H. T., Wysk, M., ... & Choi, A. M. (2000). Carbon monoxide has anti-inflammatory effects involving the mitogen-activated protein kinase pathway.

- Brouard, S., Otterbein, L. E., Anrather, J., Tobiasch, E., Bach, F. H., Choi, A. M., & Soares, M. P. (2000). Carbon monoxide generated by heme oxygenase 1 suppresses endothelial cell apoptosis. Journal of Experimental Medicine, 192(7), 1015-1026.

- Stocker, R., Yamamoto, Y., McDonagh, A. F., Glazer, A. N., & Ames, B. N. (1987). Bilirubin is an antioxidant of possible physiological importance. Science, 235(4792), 1043-1046.

- Kappas, A., Drummond, G. S., Manola, T., Petmezaki, S., & Valaes, T. (1988). Sn-protoporphyrin use in the management of hyperbilirubinemia in term newborns with direct Coombs-positive ABO incompatibility.

- Vreman, H. J., Wong, R. J., & Stevenson, D. K. (2004). Heme oxygenase inhibitors: a review of the literature and their potential in the clinical management of hyperbilirubinemia.

- Llesuy, S., & Tomaro, M. (1994). Heme oxygenase and oxidative stress. Evidence of involvement of single oxygen. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1223(1), 9-14.

- Abraham, N. G., & Kappas, A. (2008). Pharmacological and clinical aspects of heme oxygenase. Pharmacological reviews, 60(1), 79-127.

- Galbraith, R. A., Sassa, S., & Kappas, A. (1985). The effect of tin-mesoporphyrin on the activity of hepatic heme oxygenase.

- Sassa, S., & Kappas, A. (1983). Hereditary tyrosinemia and the heme biosynthetic pathway. Profound inhibition of delta-aminolevulinic acid dehydratase activity by succinylacetone.

- Kappas, A., Drummond, G. S., Hingle, D., & Galbraith, R. A. (1995). Control of heme metabolism with synthetic metalloporphyrins. Journal of Experimental Medicine, 181(3), 1145-1155.

- Vreman, H. J., & Stevenson, D. K. (1988). Heme oxygenase activity as measured by carbon monoxide production. Analytical biochemistry, 168(1), 31-38.

- Scharte, M., & Fink, M. P. (2003). Heme oxygenase-1 and the resolution of inflammation. Journal of leukocyte biology, 74(6), 961-970.

- Maines, M. D. (1997). The heme oxygenase system: a regulator of second messenger gases. Annual review of pharmacology and toxicology, 37(1), 517-554.

- Vreman, H. J., Ekstrand, B. C., & Stevenson, D. K. (1993). Selection of metalloporphyrin heme oxygenase inhibitors based on potency and photosensitivity.

- Tenhunen, R., Marver, H. S., & Schmid, R. (1969). Microsomal heme oxygenase. Characterization of the enzyme. Journal of Biological Chemistry, 244(23), 6388-6394.